molecular formula C16H25BrO3 B14519744 Acetic acid;4-bromo-2,6-ditert-butylphenol CAS No. 63070-29-1

Acetic acid;4-bromo-2,6-ditert-butylphenol

Cat. No.: B14519744
CAS No.: 63070-29-1
M. Wt: 345.27 g/mol
InChI Key: FDGHSIYJDAHNQI-UHFFFAOYSA-N
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Description

Acetic acid;4-bromo-2,6-ditert-butylphenol is a compound that combines the properties of acetic acid and 4-bromo-2,6-ditert-butylphenol. This compound is known for its unique chemical structure, which includes a bromine atom and two tert-butyl groups attached to a phenol ring. The presence of these substituents significantly influences the compound’s reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-ditert-butylphenol typically involves the bromination of 2,6-ditert-butylphenol. This reaction is carried out using bromine in the presence of a suitable solvent, such as benzene . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-bromo-2,6-ditert-butylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the bromine substituent.

    Esterification: The acetic acid moiety can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Quinones derived from the phenol group.

    Esterification: Esters formed from the reaction of acetic acid with alcohols.

Scientific Research Applications

Acetic acid;4-bromo-2,6-ditert-butylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;4-bromo-2,6-ditert-butylphenol involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl groups influence the compound’s reactivity and interactions with other molecules. The phenol group can participate in hydrogen bonding and other interactions, while the acetic acid moiety can undergo typical carboxylic acid reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-bromo-2,6-ditert-butylphenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both acetic acid and brominated phenol functionalities allows for diverse applications and reactions that are not possible with simpler compounds.

Properties

CAS No.

63070-29-1

Molecular Formula

C16H25BrO3

Molecular Weight

345.27 g/mol

IUPAC Name

acetic acid;4-bromo-2,6-ditert-butylphenol

InChI

InChI=1S/C14H21BrO.C2H4O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6;1-2(3)4/h7-8,16H,1-6H3;1H3,(H,3,4)

InChI Key

FDGHSIYJDAHNQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br

Origin of Product

United States

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